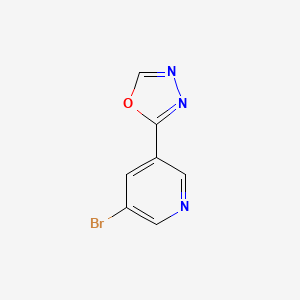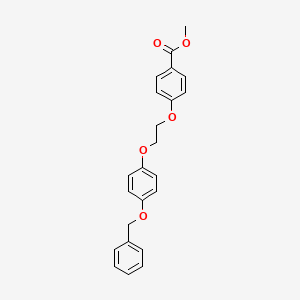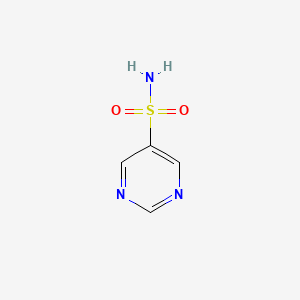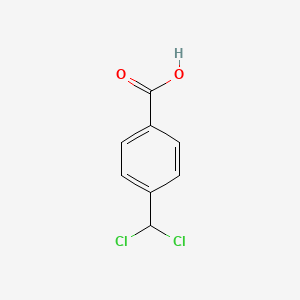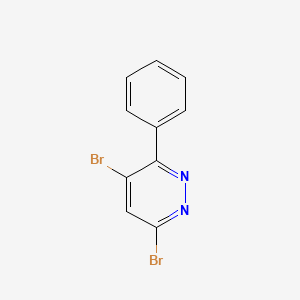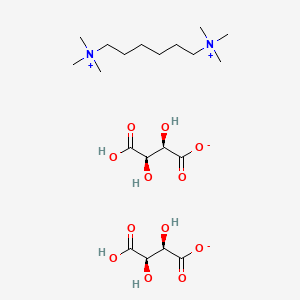![molecular formula C21H20N4O B1627749 4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline CAS No. 893613-37-1](/img/structure/B1627749.png)
4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline
Übersicht
Beschreibung
4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl group and the pyrazolo[1,5-a]pyrimidine core in the structure contributes to its unique chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine under basic conditions to form the pyrazolo[1,5-a]pyrimidine core. Finally, the N,N-dimethylaniline group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under specific conditions.
Substitution: The N,N-dimethylaniline group can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors.
Medicine: It is being investigated for its potential use as an anticancer, antiviral, and anti-inflammatory agent.
Industry: It can be used in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of 4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and receptors by binding to their active sites. This binding can lead to the inhibition of key signaling pathways, resulting in the desired biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities.
Triazolo[1,5-c]pyrimidine: Known for their anticancer and antiviral properties.
Quinazoline derivatives: Often used in the development of anticancer drugs .
Uniqueness
4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline is unique due to the presence of the methoxyphenyl group and the pyrazolo[1,5-a]pyrimidine core, which contribute to its distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications .
Eigenschaften
IUPAC Name |
4-[6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-24(2)18-8-4-16(5-9-18)20-12-21-22-13-17(14-25(21)23-20)15-6-10-19(26-3)11-7-15/h4-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQLKWMNSGGBND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C=C(C=NC3=C2)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587544 | |
| Record name | 4-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-37-1 | |
| Record name | 4-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


